4-Chloro-N-ethyl-3-pyridinesulfonamide
Description
4-Chloro-N-ethyl-3-pyridinesulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with a chlorine atom at the 4-position and an ethyl group attached to the sulfonamide nitrogen. This compound is structurally significant due to the interplay of its electron-withdrawing chlorine substituent and the sulfonamide moiety, which often confers biological activity such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
4-chloro-N-ethylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-2-10-13(11,12)7-5-9-4-3-6(7)8/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITNZORWYWVLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402590 | |
| Record name | 4-CHLORO-N-ETHYL-3-PYRIDINESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59582-90-0 | |
| Record name | 4-CHLORO-N-ETHYL-3-PYRIDINESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-N-ethyl-3-pyridinesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its pyridine ring and sulfonamide functional group, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₅H₈ClN₃O₂S
- Molecular Weight : 195.65 g/mol
- Density : 1.3 g/cm³
- Melting Point : 59-61 °C
- Boiling Point : 247.6 °C at 760 mmHg
This compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby interfering with bacterial growth. This mechanism is crucial for its application as an antibacterial agent.
Antimicrobial Activity
Research has demonstrated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The inhibition of dihydropteroate synthase (DHPS) is a key mechanism by which these compounds exert their effects against various pathogens, including bacteria and protozoa.
Case Studies
- Antimalarial Activity : A study evaluated the antimalarial potential of a series of pyridine sulfonamides, including derivatives similar to this compound. Results indicated that these compounds inhibited the growth of Plasmodium falciparum, with some derivatives showing IC50 values in the low micromolar range (2.24 μM) .
- Cholinesterase Inhibition : Another study focused on the interaction of sulfonamides with human butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). Compounds similar to this compound were shown to exhibit moderate inhibitory effects on these enzymes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Research Findings
Scientific Research Applications
Antimicrobial and Antiparasitic Activity
One of the primary applications of 4-Chloro-N-ethyl-3-pyridinesulfonamide is its role in the development of antimicrobial agents. Research indicates that sulfonamide derivatives exhibit activity against a range of pathogens, including bacteria and protozoa. A notable study demonstrated that compounds with a similar sulfonamide structure showed promising antimalarial activity against Plasmodium falciparum, suggesting that this compound could serve as a lead compound for further development in this area .
Cancer Therapeutics
The compound has also been investigated for its potential as an anticancer agent. Sulfonamides are known to inhibit certain enzymes involved in tumor growth, making them valuable in cancer therapy. For instance, studies focusing on the inhibition of proteasome activity have highlighted the importance of sulfonamide moieties in enhancing the efficacy of proteasome inhibitors, which are crucial in treating multiple myeloma and other malignancies . The structural properties of this compound may contribute to its ability to inhibit cancer cell proliferation.
Biochemical Research Tools
In biochemical research, this compound serves as a valuable tool for studying enzyme activities and pathways. Its sulfonamide group can interact with various biological targets, allowing researchers to probe mechanisms underlying disease processes. For instance, it has been utilized in studies examining the inhibition of specific enzymes critical for cellular metabolism and signaling pathways .
Drug Design and Development
The compound's unique chemical structure makes it a candidate for drug design efforts aimed at optimizing pharmacological properties. Structure-activity relationship (SAR) studies can be conducted to modify the compound's structure for improved efficacy and reduced toxicity. Computational methods such as molecular docking and virtual screening are employed to predict how modifications might enhance its biological activity against targeted diseases .
Case Study 1: Antimalarial Activity
A virtual library was created featuring sulfonamide derivatives, including those similar to this compound. The study found that certain derivatives exhibited potent antimalarial activity with IC50 values in the low micromolar range, indicating their potential as therapeutic agents against malaria .
Case Study 2: Cancer Treatment
Research on sulfonamide-based proteasome inhibitors revealed that modifications to the sulfonamide group can significantly affect their inhibitory potency against cancer cell lines. The development of more selective inhibitors based on the sulfonamide scaffold has shown promise in preclinical models .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Development of agents against bacteria/protozoa | Potential lead for antimalarial drugs |
| Cancer Therapeutics | Inhibition of tumor growth | Effective proteasome inhibitors identified |
| Biochemical Research Tools | Study of enzyme activities | Useful for probing metabolic pathways |
| Drug Design | Optimization of pharmacological properties | SAR studies indicate potential for improvement |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The biological and chemical properties of sulfonamide-pyridine hybrids are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Chlorine Position : The position of the chlorine atom (4-, 5-, or 6-) influences electronic effects and steric interactions. For instance, 6-chloro derivatives (e.g., ) exhibit stronger antimicrobial activity due to optimized spatial alignment with microbial enzyme active sites.
- Hybrid Functionality : Compounds combining sulfonamide with carboxamide groups (e.g., ) show divergent biological targets, such as receptor modulation instead of enzyme inhibition.
Table 2: Activity Profiles of Selected Analogs
Mechanistic Insights :
- Anticancer Potential: The 5-chloro-N-ethyl-N-methyl derivative’s dual substitution (ethyl + methyl) enhances its binding to topoisomerase II’s ATPase domain, a critical site for DNA replication interference .
- Receptor Modulation : Carboxamide analogs (e.g., ) lack sulfonamide groups but gain receptor specificity via hydrogen-bonding interactions with glutamate receptors.
Critical Analysis :
- Lipophilicity : Higher LogP values (e.g., 2.5 for the 5-chloro analog) correlate with increased tissue penetration but reduced aqueous solubility .
- Stability : The 4-chloro derivative’s superior stability (>24 hours) may stem from reduced steric hindrance around the sulfonamide group compared to bulkier analogs .
Preparation Methods
Reaction Mechanism and Conditions
This method begins with 4-chloropyridine, which undergoes sulfonation at the 3-position followed by conversion to the sulfonyl chloride and subsequent amidation with ethylamine.
Step 1: Sulfonation of 4-Chloropyridine
4-Chloropyridine is treated with fuming sulfuric acid (20% SO₃) at 100–120°C for 4–6 hours to yield 4-chloro-3-pyridinesulfonic acid. The reaction’s regioselectivity is driven by the electron-withdrawing chloro group, which directs sulfonation to the meta position.
Step 2: Sulfonyl Chloride Formation
The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane at reflux (40–50°C) for 2 hours. Excess chlorinating agent ensures complete conversion, with yields exceeding 85%.
Step 3: Amidation with Ethylamine
The sulfonyl chloride intermediate is reacted with ethylamine in a polar aprotic solvent such as acetonitrile or acetone. Triethylamine (1.5 eq) is added to neutralize HCl, and the mixture is stirred at room temperature for 1–2 hours. Precipitation at pH 4–5 yields the final product.
Performance Data
Advantages : Straightforward pathway with commercially available starting materials.
Limitations : Sulfonation step requires stringent temperature control to avoid side products.
Method 2: Chlorination Followed by Sulfonylation
Synthesis from 3-Pyridinesulfonic Acid
This route starts with 3-pyridinesulfonic acid, which is chlorinated at the 4-position before amidation.
Step 1: Chlorination of 3-Pyridinesulfonic Acid
Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent. The reaction is conducted at 110°C for 6 hours, yielding 4-chloro-3-pyridinesulfonic acid with 70–75% efficiency.
Step 2: Sulfonyl Chloride Synthesis
Analogous to Method 1, the sulfonic acid is treated with SOCl₂ to form the sulfonyl chloride.
Step 3: Ethylamine Coupling
The sulfonyl chloride is reacted with ethylamine in t-butyl methyl ether (MTBE) at 0–5°C to minimize by-product formation. The product is isolated via filtration after adjusting the pH to 7–8.
Performance Data
Advantages : High-purity sulfonyl chloride intermediate.
Limitations : Prolonged reaction times and excess POCl₃ usage.
Method 3: Adaptation of Torsemide Intermediate Synthesis
Modified Ammonia-Free Process
A patent describing torsemide intermediate synthesis is adapted by replacing ammonia with ethylamine. The process uses (3-sulfonylchloride-4-chloro)pyridine as the key intermediate.
Step 1: Synthesis of (3-Sulfonylchloride-4-chloro)pyridine
4-Hydroxy-3-pyridinesulfonic acid is chlorinated using POCl₃ at 100°C for 4 hours, followed by sulfonyl chloride formation with SOCl₂.
Step 2: Ethylamine Coupling
The sulfonyl chloride is dissolved in MTBE, and ethylamine (2.0 eq) is added as a 25% aqueous solution. The exothermic reaction is cooled to 25°C, stirred for 1 hour, and neutralized to pH 8.0 with ammonium hydroxide. The product precipitates and is filtered with 74% yield and 93–97% purity.
Performance Data
Advantages : High yield and purity; scalable for industrial production.
Limitations : Requires specialized starting materials.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Solvent | Yield | Purity | Scalability |
|---|---|---|---|---|---|---|
| 1 | 4-Chloropyridine | SO₃, SOCl₂ | CH₂Cl₂ | 62–68% | 92–95% | Moderate |
| 2 | 3-Pyridinesulfonic Acid | POCl₃, SOCl₂ | POCl₃, MTBE | 58–63% | 89–91% | Low |
| 3 | 4-Hydroxypyridine | POCl₃, Ethylamine | MTBE | 74% | 93–97% | High |
Key Insights :
-
Method 3 offers superior yield and purity, making it ideal for large-scale synthesis.
-
Method 1 balances simplicity and efficiency for laboratory-scale production.
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Solvent choice (e.g., MTBE in Method 3) critically impacts purity by reducing condensation by-products.
Optimization Strategies and Industrial Applications
Solvent and Temperature Optimization
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Chloro-N-ethyl-3-pyridinesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 4-chloropyridine derivatives. A common approach involves reacting 3-pyridinesulfonyl chloride with ethylamine under controlled conditions. For example, sulfonyl chlorides can be generated using reagents like N-chlorosuccinimide (NCS) in dichloromethane, followed by nucleophilic substitution with ethylamine . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), temperature (0–5°C to minimize side reactions), and solvent polarity (e.g., dichloromethane vs. THF) to improve yields (>75% reported in analogous syntheses) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for pyridine ring, ethyl group signals at δ 1.2–1.4 ppm).
- HPLC-MS : For purity assessment (>98%) and molecular ion detection (e.g., [M+H] at m/z 246.7).
- Elemental Analysis : To verify composition (CHClNOS) .
Q. What are the preliminary applications of this compound in medicinal chemistry?
- Methodological Answer : The sulfonamide moiety and pyridine ring make it a candidate for targeting enzymes like carbonic anhydrase or kinase inhibitors. Researchers screen its activity via in vitro assays (e.g., IC determination against recombinant proteins) and computational docking to assess binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies (e.g., varying IC values across studies) often arise from assay conditions. To address this:
- Standardize Assays : Use consistent buffer pH (7.4), temperature (37°C), and enzyme concentrations.
- Control for Solubility : Pre-dissolve in DMSO (<1% v/v) to avoid aggregation.
- Validate via Orthogonal Methods : Combine enzymatic assays with cellular models (e.g., cytotoxicity in HEK293 cells) .
Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacokinetic studies?
- Methodological Answer : Stability challenges include hydrolysis of the sulfonamide bond. Mitigation strategies:
- pH Adjustment : Use buffers at pH 5–6 to slow degradation.
- Lyophilization : Store as a lyophilized powder and reconstitute in acetonitrile/water mixtures.
- Additive Screening : Include antioxidants (e.g., 0.1% BHT) or cyclodextrins to enhance solubility and shelf life .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Map interactions between the compound’s chlorine atom and hydrophobic enzyme pockets (e.g., π-π stacking with tyrosine residues).
- QSAR Studies : Correlate substituent effects (e.g., replacing ethyl with bulkier groups) with activity trends.
- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Data Contradiction and Experimental Design
Q. How should researchers address inconsistent yields in scale-up synthesis?
- Methodological Answer : Contradictions often stem from heat/mass transfer inefficiencies. Solutions:
- Design of Experiments (DOE) : Vary parameters (temperature, stirring rate) in small batches to identify critical factors.
- Inline Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.
- Purification Refinement : Switch from column chromatography to recrystallization (e.g., ethanol/water) for higher recovery .
Q. What experimental frameworks validate the compound’s agrochemical potential without conflating lab and field data?
- Methodological Answer :
- Controlled Lab Studies : Test herbicidal activity in model plants (e.g., Arabidopsis) under standardized light/temperature.
- Field Trials : Use randomized block designs with replicates to account for environmental variability.
- Metabolite Profiling : Identify degradation products via LC-MS to assess environmental persistence .
Tables for Key Data
Table 1 : Spectral Data for this compound
| Technique | Key Signals |
|---|---|
| NMR (CDCl) | δ 8.6 (d, 1H, pyridine-H), 7.9 (d, 1H, pyridine-H), 3.4 (q, 2H, CH), 1.3 (t, 3H, CH) |
| HPLC Retention Time | 12.4 min (C18 column, 70:30 acetonitrile/water) |
Table 2 : Comparative Bioactivity in Enzyme Assays
| Target Enzyme | IC (nM) | Assay Conditions | Reference Compound IC |
|---|---|---|---|
| Carbonic Anhydrase IX | 320 ± 15 | pH 6.5, 25°C | 45 ± 3 (Acetazolamide) |
| Tyrosine Kinase ABL1 | >10,000 | 10% DMSO, ATP 1 mM | 12 ± 2 (Imatinib) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
